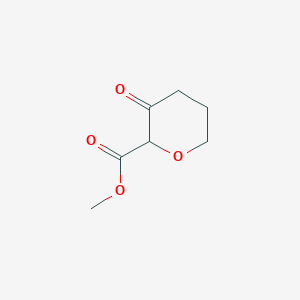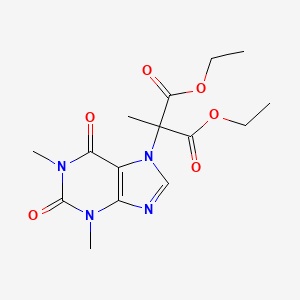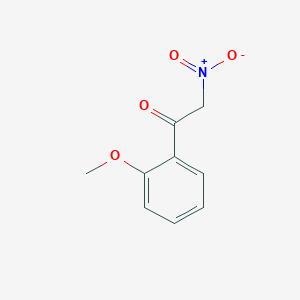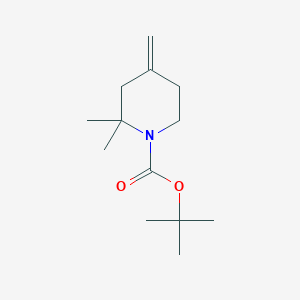![molecular formula C18H15NO4S B14011173 4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one is a complex organic compound with the molecular formula C18H15NO4S. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves multiple steps, typically starting with the preparation of the benzoxazinone core. The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can occur, particularly at the ethynyl and benzoxazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones .
Applications De Recherche Scientifique
4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoxazinone derivatives and sulfonyl-containing compounds. Examples include:
- 4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one
- 5-Methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group, in particular, allows for a wide range of chemical modifications and interactions .
Propriétés
Formule moléculaire |
C18H15NO4S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-ethynyl-5-methyl-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C18H15NO4S/c1-4-16-17-13(3)6-5-7-15(17)19(18(20)23-16)24(21,22)14-10-8-12(2)9-11-14/h1,5-11,16H,2-3H3 |
Clé InChI |
XHKFOUWWXHSYNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC(=C3C(OC2=O)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B14011090.png)




![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)


![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)





